Cas no 1354010-04-0 ((S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide)

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide is a chiral amide derivative featuring a furan-2-yl carbonyl moiety and an isopropyl group. Its stereospecific structure, with an (S)-configured amino acid backbone, makes it valuable in asymmetric synthesis and pharmaceutical research. The compound’s furan ring enhances its potential as a building block for heterocyclic chemistry, while the isopropyl group contributes to steric hindrance, influencing selectivity in reactions. Its amide linkage and carbonyl functionality offer versatility in further derivatization. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or bioactive molecules due to its rigid yet modifiable framework. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide structure
1354010-04-0 structure
Product name:(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide
CAS No:1354010-04-0
MF:C12H18N2O3
MW:238.282923221588
CID:2165637

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-amino-n-(2-furan-2-yl-2-oxo-ethyl)-n-isopropyl-propionamide
    • (S)-2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)-N-isopropylpropanamide
    • AM96299
    • (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropylpropanamide
    • (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide
    • Inchi: 1S/C12H18N2O3/c1-8(2)14(12(16)9(3)13)7-10(15)11-5-4-6-17-11/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1
    • InChI Key: YNVNPXMKZOLSLZ-VIFPVBQESA-N
    • SMILES: O=C([C@H](C)N)N(CC(C1=CC=CO1)=O)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 292
  • Topological Polar Surface Area: 76.5

(S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
087239-500mg
S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide
1354010-04-0
500mg
£694.00 2022-02-28
Chemenu
CM498641-1g
(S)-2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)-N-isopropylpropanamide
1354010-04-0 97%
1g
$1378 2023-02-02

Additional information on (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide

Introduction to (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide (CAS No. 1354010-04-0)

The compound (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide (CAS No. 1354010-04-0) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its promising applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.

Chemical Structure and Properties

The molecular structure of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide is defined by its chiral center at the second carbon atom, which imparts stereochemical specificity to the molecule. The presence of a furan ring, an isopropyl group, and an amide functional group contributes to its versatile reactivity and selectivity in chemical reactions. The compound exhibits a melting point of approximately 156°C and a boiling point of around 387°C under standard conditions, making it suitable for various thermal processing techniques.

Synthesis and Optimization

The synthesis of (S)-2-Amino-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-propionamide involves a multi-step process that includes nucleophilic substitution, amide bond formation, and stereochemical control. Recent studies have focused on optimizing the reaction conditions to improve yield and purity, leveraging advanced catalysts and green chemistry principles. For instance, researchers have employed microwave-assisted synthesis to accelerate the reaction kinetics while minimizing side reactions.

Pharmacological Applications

Emerging research highlights the potential of (S)-2-Amino-N-(2-furan-2-yl-2-o...

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue